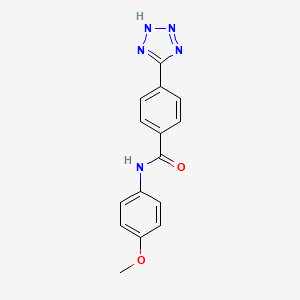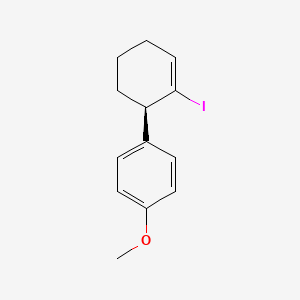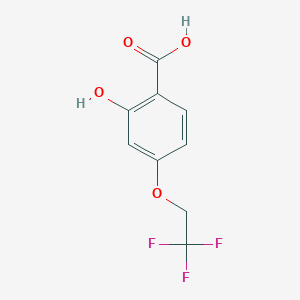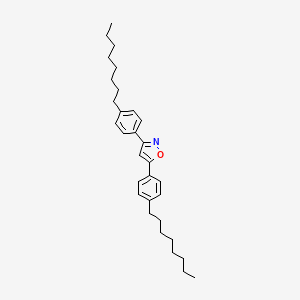
N-(4-methoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzamide core substituted with a methoxyphenyl group and a tetrazolyl group, which contribute to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-methoxyaniline with 4-chlorobenzoic acid to form N-(4-methoxyphenyl)benzamide. This intermediate is then subjected to a cyclization reaction with sodium azide and ammonium chloride to introduce the tetrazole ring, resulting in the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-(4-methoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of a nitro group can produce an amine derivative.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
作用机制
The mechanism by which N-(4-methoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.
相似化合物的比较
N-(4-methoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide can be compared with other similar compounds, such as:
N-(4-methoxyphenyl)-4-(1H-tetrazol-5-yl)benzamide: Differing in the position of the tetrazole ring.
N-(4-methoxyphenyl)-4-(2H-tetrazol-4-yl)benzamide: Differing in the position of the tetrazole ring.
N-(4-methoxyphenyl)-4-(1H-tetrazol-4-yl)benzamide: Differing in the position of the tetrazole ring.
These compounds share similar structural features but may exhibit different chemical properties and biological activities, highlighting the uniqueness of this compound.
属性
CAS 编号 |
651769-65-2 |
|---|---|
分子式 |
C15H13N5O2 |
分子量 |
295.30 g/mol |
IUPAC 名称 |
N-(4-methoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide |
InChI |
InChI=1S/C15H13N5O2/c1-22-13-8-6-12(7-9-13)16-15(21)11-4-2-10(3-5-11)14-17-19-20-18-14/h2-9H,1H3,(H,16,21)(H,17,18,19,20) |
InChI 键 |
LHQHDDRYLYGCFN-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=NNN=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Pyridine, 2-[2-(4-hydrazinophenyl)ethyl]-](/img/structure/B12541978.png)
![2-Bromo-1-[6-(2-chlorophenyl)pyridin-2-yl]ethan-1-one](/img/structure/B12541979.png)
![2-[3,5-Bis(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine](/img/structure/B12541986.png)

![7,7-Bis(4-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane](/img/structure/B12542001.png)
![2-Propenoic acid, 2-[[bis(methylthio)methylene]amino]-, methyl ester](/img/structure/B12542006.png)

![N-({2-[(4-Chlorophenyl)methylidene]hydrazinyl}methylidene)-N'-phenylthiourea](/img/structure/B12542011.png)
![Silane, [(2,4-dimethylphenyl)methoxy]trimethyl-](/img/structure/B12542013.png)
![3-[(E)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]pyridine](/img/structure/B12542028.png)

![Pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione, 1,3-diethyl-](/img/structure/B12542040.png)
![4,4'-Bis[(cyclohexyloxy)methyl]-3,3'-dinitro-1,1'-biphenyl](/img/structure/B12542042.png)

